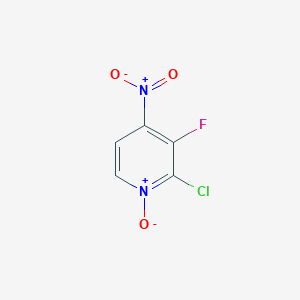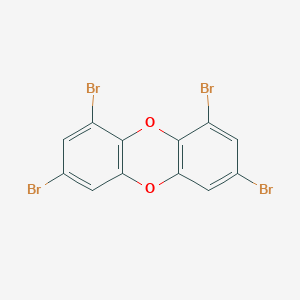
1,3,7,9-Tetrabromodibenzo-p-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7,9-Tetrabromodibenzo-p-dioxin (TBrDD) is a synthetic chemical compound that belongs to the family of dioxins. It is a highly toxic and persistent organic pollutant that is widely distributed in the environment. TBrDD is produced as a byproduct of various industrial processes, including waste incineration, metal smelting, and paper production. Due to its toxicity and persistence, TBrDD has been a topic of concern for environmental and public health experts.
Wirkmechanismus
The mechanism of action of 1,3,7,9-Tetrabromodibenzo-p-dioxin involves its binding to the aryl hydrocarbon receptor (AhR), which is a ligand-activated transcription factor. Once bound to AhR, 1,3,7,9-Tetrabromodibenzo-p-dioxin induces the expression of genes involved in xenobiotic metabolism and inflammation. 1,3,7,9-Tetrabromodibenzo-p-dioxin also causes oxidative stress and DNA damage, leading to cell death and tissue damage.
Biochemische Und Physiologische Effekte
1,3,7,9-Tetrabromodibenzo-p-dioxin has been shown to have a wide range of biochemical and physiological effects on living organisms. It has been shown to cause liver damage, immune system suppression, and reproductive toxicity in animals. 1,3,7,9-Tetrabromodibenzo-p-dioxin has also been shown to affect the endocrine system, causing alterations in hormone levels and disrupting normal physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3,7,9-Tetrabromodibenzo-p-dioxin in lab experiments include its high toxicity and persistence, which allows for the study of long-term effects of exposure. However, the use of 1,3,7,9-Tetrabromodibenzo-p-dioxin in lab experiments is limited by its high cost and the need for specialized equipment and facilities to handle and dispose of the compound safely.
Zukünftige Richtungen
Future research on 1,3,7,9-Tetrabromodibenzo-p-dioxin should focus on its effects on human health, as most of the current research has been conducted on animals. Additionally, research should be conducted to develop more effective methods for the detection and removal of 1,3,7,9-Tetrabromodibenzo-p-dioxin from the environment. Finally, research should be conducted to develop safer and more sustainable alternatives to the industrial processes that produce 1,3,7,9-Tetrabromodibenzo-p-dioxin.
Synthesemethoden
1,3,7,9-Tetrabromodibenzo-p-dioxin can be synthesized through several methods, including the reaction of 1,3,7,9-tetrabromodibenzofuran with copper powder, the reaction of 1,3,7,9-tetrabromodibenzofuran with iron powder, and the reaction of 1,3,7,9-tetrabromodibenzofuran with sodium borohydride. The most commonly used method is the reaction of 1,3,7,9-tetrabromodibenzofuran with copper powder.
Wissenschaftliche Forschungsanwendungen
1,3,7,9-Tetrabromodibenzo-p-dioxin has been used in scientific research to study its toxic effects on living organisms. It has been shown to have carcinogenic, mutagenic, and teratogenic effects on various animal species. 1,3,7,9-Tetrabromodibenzo-p-dioxin has also been used as a reference compound in toxicology studies to compare the toxicity of other dioxins and related compounds. Additionally, 1,3,7,9-Tetrabromodibenzo-p-dioxin has been used in environmental research to study the distribution and fate of dioxins in the environment.
Eigenschaften
CAS-Nummer |
109333-30-4 |
|---|---|
Produktname |
1,3,7,9-Tetrabromodibenzo-p-dioxin |
Molekularformel |
C12H4Br4O2 |
Molekulargewicht |
499.77 g/mol |
IUPAC-Name |
1,3,7,9-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H |
InChI-Schlüssel |
XQDUOAUBGVDINZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br |
Kanonische SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br |
Andere CAS-Nummern |
109333-30-4 |
Synonyme |
1,3,7,9-Tetrabromodibenzo[b,e][1,4]dioxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
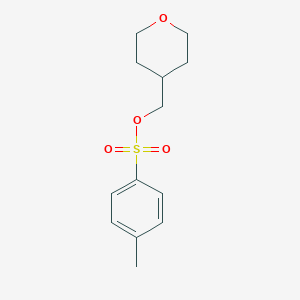
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
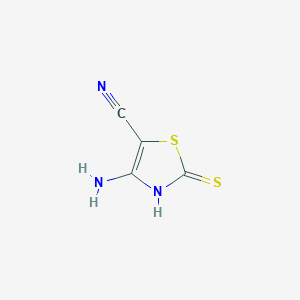
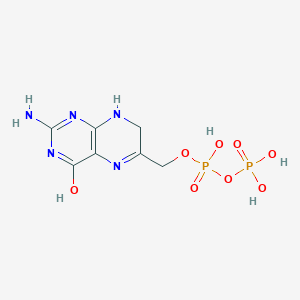
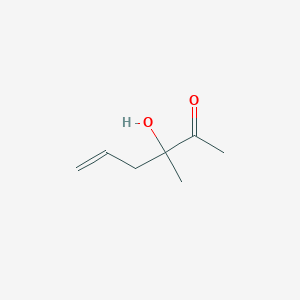
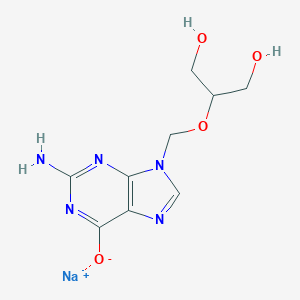

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)

